molecular formula C18H13Cl2NO3 B12215259 (2,4-dichlorophenyl)(5-methylidene-7,8-dihydro[1,3]dioxolo[4,5-g]isoquinolin-6(5H)-yl)methanone

(2,4-dichlorophenyl)(5-methylidene-7,8-dihydro[1,3]dioxolo[4,5-g]isoquinolin-6(5H)-yl)methanone

Cat. No.: B12215259
M. Wt: 362.2 g/mol
InChI Key: CYDZJHGSNOUNHY-UHFFFAOYSA-N
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Description

(2,4-dichlorophenyl)(5-methylidene-7,8-dihydro[1,3]dioxolo[4,5-g]isoquinolin-6(5H)-yl)methanone is a complex organic compound with potential applications in various scientific fields. Its structure includes a dichlorophenyl group and a dioxoloisoquinoline moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-dichlorophenyl)(5-methylidene-7,8-dihydro[1,3]dioxolo[4,5-g]isoquinolin-6(5H)-yl)methanone typically involves multiple steps. One common approach is the reaction of 2,4-dichlorophenyl acetic acid with appropriate reagents to form the intermediate compounds, followed by cyclization and functional group modifications to achieve the final product. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors and automated systems to maintain consistent quality and efficiency. The use of green chemistry principles, such as solvent recycling and waste minimization, is often employed to reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

(2,4-dichlorophenyl)(5-methylidene-7,8-dihydro[1,3]dioxolo[4,5-g]isoquinolin-6(5H)-yl)methanone undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents like potassium permanganate.

    Reduction: Reduction of functional groups using reducing agents such as lithium aluminum hydride.

    Substitution: Halogen substitution reactions using nucleophiles like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (2,4-dichlorophenyl)(5-methylidene-7,8-dihydro[1,3]dioxolo[4,5-g]isoquinolin-6(5H)-yl)methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

Biologically, this compound may be studied for its potential interactions with enzymes and receptors. Its dichlorophenyl group can enhance binding affinity and specificity, making it a candidate for drug development.

Medicine

In medicine, researchers investigate its potential therapeutic effects, such as anti-inflammatory or anticancer properties. Its ability to modulate specific molecular targets can lead to the development of new pharmaceuticals.

Industry

Industrially, this compound may be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of (2,4-dichlorophenyl)(5-methylidene-7,8-dihydro[1,3]dioxolo[4,5-g]isoquinolin-6(5H)-yl)methanone involves its interaction with molecular targets such as enzymes, receptors, and DNA. Its dichlorophenyl group can form strong interactions with hydrophobic pockets, while the dioxoloisoquinoline moiety can participate in hydrogen bonding and π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2,3-dichlorophenyl)methanone
  • (2,4-dimethoxyphenyl)methanone
  • (2,6-dichlorobenzylidene)methanone

Uniqueness

Compared to similar compounds, (2,4-dichlorophenyl)(5-methylidene-7,8-dihydro[1,3]dioxolo[4,5-g]isoquinolin-6(5H)-yl)methanone exhibits unique structural features that enhance its reactivity and binding affinity. The presence of both dichlorophenyl and dioxoloisoquinoline groups allows for diverse chemical modifications and interactions, making it a versatile compound for various applications.

Properties

Molecular Formula

C18H13Cl2NO3

Molecular Weight

362.2 g/mol

IUPAC Name

(2,4-dichlorophenyl)-(5-methylidene-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinolin-6-yl)methanone

InChI

InChI=1S/C18H13Cl2NO3/c1-10-14-8-17-16(23-9-24-17)6-11(14)4-5-21(10)18(22)13-3-2-12(19)7-15(13)20/h2-3,6-8H,1,4-5,9H2

InChI Key

CYDZJHGSNOUNHY-UHFFFAOYSA-N

Canonical SMILES

C=C1C2=CC3=C(C=C2CCN1C(=O)C4=C(C=C(C=C4)Cl)Cl)OCO3

Origin of Product

United States

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